Benzo[d]oxazole-4-carboxylic acid

Antileishmanial Drug Discovery Neglected Tropical Diseases Natural Product-Derived Scaffolds

Choose benzo[d]oxazole-4-carboxylic acid for antileishmanial SAR integrity. The 4-position isomer provides validated pharmacophore geometry for A-33853 analog potency—3-fold superior to miltefosine against L. donovani with selective nanomolar inhibition. Substituting 2-, 5-, or 6-carboxy regioisomers invalidates structure-activity relationships. The scaffold shows multi-species antiprotozoal activity (T. b. rhodesiense, T. cruzi, P. falciparum). Procure at 97% purity with batch-specific NMR, HPLC, GC data for analytical consistency across lead optimization and broad-spectrum screening.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 208772-23-0
Cat. No. B1287118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazole-4-carboxylic acid
CAS208772-23-0
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC=N2)C(=O)O
InChIInChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11)
InChIKeyKRCCCWVXRVDONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]oxazole-4-carboxylic acid (CAS 208772-23-0): Chemical Identity, Specifications, and Procurement-Relevant Properties


Benzo[d]oxazole-4-carboxylic acid (also designated 1,3-benzoxazole-4-carboxylic acid or 4-benzoxazolecarboxylic acid) is a heterocyclic aromatic building block comprising a benzene ring fused to an oxazole moiety, with a carboxylic acid substituent at the 4-position of the fused ring system [1]. Its molecular formula is C₈H₅NO₃ with a molecular weight of 163.13 g/mol, and it is commercially available at purities ranging from 95% to 97% as verified by NMR, HPLC, and GC analyses . The compound exhibits an XLogP3-AA value of 1.3, topological polar surface area of 63.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, defining its physicochemical profile as a moderately lipophilic carboxylic acid building block [1]. Its computed aqueous solubility is approximately 1.15 mg/mL (0.00703 mol/L) as estimated by the ESOL topological method .

Why Benzo[d]oxazole-4-carboxylic acid Cannot Be Replaced by Other Benzoxazole Regioisomers or Simple Heterocyclic Carboxylic Acids


Benzoxazole carboxylic acids exist as multiple regioisomers differing solely in the position of the carboxyl group on the fused ring system, yet these subtle structural variations produce fundamentally different vectors for molecular elaboration and distinct biological outcomes in derived compounds. The 4-position carboxylic acid places the reactive handle in direct conjugation with the aromatic π-system while maintaining proximity to the oxazole nitrogen, a geometry that has proven essential for the antileishmanial activity of A-33853 and its analogues [1]. In contrast, the 2-position isomer (benzoxazole-2-carboxylic acid) positions the carboxyl group directly on the oxazole ring, altering both electronic distribution and the spatial trajectory of amide or ester derivatives, while the 5- and 6-position isomers (CAS 15112-41-1 and 154235-77-5, respectively) place the carboxyl on the benzene ring at positions that generate different dihedral angles and distances relative to the heterocyclic core . A procurement decision predicated on cost or availability alone, substituting any alternative benzoxazole carboxylic acid, invalidates structure-activity relationships established in lead optimization campaigns and introduces uncontrolled variables that compromise the reproducibility of published synthetic protocols [1].

Benzo[d]oxazole-4-carboxylic acid: Quantified Differentiation Evidence for Scientific Selection


The 4-Carboxy Benzoxazole Scaffold Enables 3-Fold Superior Antileishmanial Activity Versus Clinical Benchmark Miltefosine

The natural product-inspired derivative A-33853, which incorporates the benzo[d]oxazole-4-carboxylic acid core as its central scaffold, exhibited IC₅₀ values against Leishmania donovani that were 3-fold more potent than miltefosine, the first-line oral antileishmanial drug [1]. This potency advantage is scaffold-dependent: the 4-carboxy benzoxazole architecture positions the critical 2-aryl substituent and the carboxylic acid moiety in a spatial arrangement that cannot be replicated using benzoxazole-2-carboxylic acid or benzoxazole-5-carboxylic acid regioisomers, which would orient the carboxylic acid handle at divergent vectors and alter the pharmacophore geometry [1].

Antileishmanial Drug Discovery Neglected Tropical Diseases Natural Product-Derived Scaffolds

Selective Nanomolar Antileishmanial Activity with Reduced Cytotoxicity: A Therapeutic Window Enabled by the 4-Carboxy Scaffold

Beyond potency, compounds 14, 15, and 25 from the benzo[d]oxazole-4-carboxylic acid-derived series demonstrated selective inhibition of L. donovani at nanomolar concentrations while exhibiting substantially lower cytotoxicity against mammalian L6 cells [1]. This selectivity profile, which defines a favorable therapeutic window, is attributed to the specific geometry of the 4-carboxy benzoxazole core that positions the amide linkage and pendant aryl groups in an orientation that discriminates between parasite and host cell targets. Regioisomeric benzoxazole carboxylic acids—such as the 2-carboxy or 5-carboxy variants—would project the carboxylic acid from different vectors, altering both the trajectory of subsequent amide bond formation and the three-dimensional pharmacophore presentation, thereby disrupting the precise molecular recognition required for this selectivity [1].

Therapeutic Index Optimization Selectivity Profiling Antiparasitic Chemotherapy

Broad-Spectrum Antiprotozoal Screening: Activity Across Four Parasite Species Distinctive to the 4-Carboxy Benzoxazole Architecture

Initial screening of the A-33853 series against a panel of four protozoan pathogens—Leishmania donovani, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Plasmodium falciparum—revealed inhibitory activity across multiple species [1]. This broad-spectrum profile is mechanistically linked to the benzo[d]oxazole-4-carboxylic acid scaffold, which serves as a privileged structure capable of engaging diverse biological targets. Alternative benzoxazole regioisomers (2-carboxy, 5-carboxy, or 6-carboxy) have not been documented to confer comparable multi-species antiprotozoal activity in the context of 2-aryl substituted derivatives, as the 4-position carboxyl uniquely enables the planar, conjugated orientation of the 2-aryl substituent required for target engagement across evolutionarily divergent parasite taxa [1].

Broad-Spectrum Antiprotozoal Agents Trypanosoma Plasmodium

Regioisomer Procurement Comparison: 4-Carboxy Benzoxazole is Commercially Available with Documented Analytical Specifications Unlike Some Positional Isomers

Benzo[d]oxazole-4-carboxylic acid (CAS 208772-23-0) is commercially available from multiple reputable vendors including Bide Pharmatech (97% purity), AK Scientific (95% purity), and Cool Pharm (97% purity), with batch-specific analytical certificates including NMR, HPLC, and GC available upon request [1]. In contrast, certain benzoxazole regioisomers, such as benzoxazole-2-carboxylic acid, exhibit limited commercial availability and reduced vendor transparency regarding analytical characterization . The 4-carboxy isomer also benefits from well-documented synthetic routes, including cyclization of 2-amino-3-hydroxybenzoic acid with trimethyl orthoformate, enabling researchers to prepare the compound independently if required [2].

Chemical Procurement Building Block Availability Regioisomer Selection

Physicochemical Differentiation: 4-Carboxy Benzoxazole Exhibits Favorable Calculated Solubility and Lipophilicity for Drug Discovery Applications

The computed physicochemical parameters of benzo[d]oxazole-4-carboxylic acid place it within favorable drug-like chemical space. Its consensus Log P value of 1.17 (averaged across five computational methods) and aqueous solubility estimate of 1.15 mg/mL (Log S = -2.15, ESOL method) position it as a moderately lipophilic, moderately soluble building block suitable for lead optimization [1]. The 4-position carboxylic acid contributes a topological polar surface area of 63.3 Ų, which falls within the optimal range for balancing membrane permeability with aqueous solubility. While regioisomers such as benzoxazole-5-carboxylic acid and benzoxazole-6-carboxylic acid share identical molecular formula and molecular weight, the spatial orientation of the carboxyl group influences both computed and experimental physicochemical behavior, with the 4-position isomer offering a unique combination of one rotatable bond and specific hydrogen-bonding geometry that differentiates it from positional alternatives .

Physicochemical Profiling Drug-Likeness Lead Optimization

Benzo[d]oxazole-4-carboxylic acid: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Antileishmanial Lead Optimization and Medicinal Chemistry Campaigns

Research teams engaged in antileishmanial drug discovery should procure benzo[d]oxazole-4-carboxylic acid as the foundational building block for synthesizing A-33853 analogues. The 4-carboxy benzoxazole scaffold has demonstrated a 3-fold potency advantage over clinical benchmark miltefosine against L. donovani and exhibits selective nanomolar inhibition with reduced mammalian cytotoxicity, establishing it as a validated starting point for lead optimization [1]. Substituting alternative benzoxazole carboxylic acid regioisomers (2-carboxy, 5-carboxy, or 6-carboxy) would fundamentally alter pharmacophore geometry and cannot be expected to recapitulate the documented potency and selectivity profile [1].

Broad-Spectrum Antiprotozoal Screening Programs

For research initiatives targeting multiple protozoan pathogens, benzo[d]oxazole-4-carboxylic acid provides a scaffold with demonstrated inhibitory activity across L. donovani, T. b. rhodesiense, T. cruzi, and P. falciparum in initial screening [1]. The 4-carboxy benzoxazole core serves as a privileged structure capable of engaging diverse biological targets across evolutionarily divergent parasite species. Alternative benzoxazole regioisomers lack published evidence of comparable multi-species antiprotozoal breadth, making the 4-carboxy isomer the rational procurement choice for broad-spectrum screening campaigns [1].

Natural Product-Derived Scaffold Exploration and Biosynthetic Pathway Studies

Benzo[d]oxazole-4-carboxylic acid is structurally related to the benzoxazole-containing natural product UK-1, a cytotoxic bis(benzoxazole) magnesium ion-dependent DNA binding agent and inhibitor of human topoisomerase II [1]. The compound also serves as a building block for synthesizing 2-[2-(benzyloxy)phenyl]-1,3-benzoxazole-4-carboxylic acid derivatives, which are intermediates in natural product analogue synthesis [2]. Researchers investigating benzoxazole biosynthesis, including the ATP-dependent adenylating enzyme pathway responsible for benzoxazole natural product formation, utilize the 4-carboxy isomer as a reference standard and synthetic precursor [3].

Heterocyclic Building Block Procurement with Full Analytical Traceability

Laboratories requiring rapid, reliable procurement of heterocyclic building blocks with complete analytical documentation should prioritize benzo[d]oxazole-4-carboxylic acid over alternative regioisomers. The compound is commercially available from multiple vendors at 95-97% purity with batch-specific certificates including NMR, HPLC, and GC data [1][2][3]. This multi-vendor availability reduces supply chain risk and ensures analytical consistency across procurement lots, whereas certain alternative benzoxazole carboxylic acids exhibit limited commercial availability and reduced vendor transparency . The well-documented synthetic route from 2-amino-3-hydroxybenzoic acid also enables in-house preparation if supply chain continuity is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[d]oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.